molecular formula C18H11Cl2N3OS B2535561 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476643-01-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2535561
CAS No.: 476643-01-3
M. Wt: 388.27
InChI Key: NTKDPPDFEWBQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic compound featuring a benzimidazole core fused to a phenyl group, connected via an amide bond to a 2,5-dichlorothiophene moiety. This structure combines the electron-rich benzimidazole system, known for its bioactivity in medicinal chemistry, with a dichlorinated thiophene carboxamide, which may enhance lipophilicity and influence binding interactions. The compound’s synthesis likely involves coupling 2-(1H-benzo[d]imidazol-2-yl)aniline with 2,5-dichlorothiophene-3-carboxylic acid using standard amide-forming reagents (e.g., EDCl or HATU).

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3OS/c19-15-9-11(16(20)25-15)18(24)23-12-6-2-1-5-10(12)17-21-13-7-3-4-8-14(13)22-17/h1-9H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKDPPDFEWBQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 2,5-dichlorothiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In a study assessing a series of related compounds, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide exhibited potent antimicrobial activity.

Antimicrobial Screening Results

The minimum inhibitory concentration (MIC) values for different synthesized compounds are summarized in the following table:

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Staphylococcus aureus
N221.30Klebsiella pneumoniae
N252.65Escherichia coli
Std. Drug1.72Cefadroxil (reference)

These results indicate that several derivatives of the compound show comparable or superior antimicrobial activity compared to standard drugs like cefadroxil and fluconazole .

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly against human colorectal cancer cell lines.

Anticancer Screening Results

The anticancer activity was assessed through the SRB assay, and the results are as follows:

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Std. Drug9.995-Fluorouracil (reference)

The data demonstrate that certain derivatives possess significant antiproliferative effects, with some exhibiting lower IC50 values than the standard drug 5-fluorouracil .

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for its potential against Mycobacterium tuberculosis. A series of derivatives were tested for both in vitro and in vivo antitubercular activities.

In Vitro and In Vivo Evaluation

The synthesized compounds were assessed for their inhibitory action on key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase. The most promising candidates showed significant activity against Mycobacterium tuberculosis H37Rv in vitro, leading to further testing in murine models to evaluate their therapeutic potential .

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorothiophene group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • This contrasts with sulfonyl-containing analogues (e.g., compounds), where sulfonyl groups enhance polarity and aqueous solubility .
  • Lipophilicity : The dichlorothiophene moiety likely increases logP compared to sulfonyl- or alkyl-substituted benzimidazoles, suggesting improved membrane permeability but reduced solubility in polar solvents.
  • Synthetic Routes : The target compound’s synthesis diverges from ’s copper-catalyzed three-component coupling. Instead, it likely employs direct amide coupling, emphasizing modularity in modifying the aryl or heterocyclic components.

Physicochemical Properties

  • Solubility : Sulfonyl groups in compounds improve water solubility (>10 mg/mL in DMSO), whereas the target compound’s dichlorothiophene likely reduces solubility (<5 mg/mL in DMSO) .
  • Stability : The amide bond in the target compound may exhibit greater hydrolytic stability compared to acetamidine linkages in derivatives, which are prone to enzymatic cleavage.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Substitutions on the benzimidazole and aryl components critically modulate bioactivity. For instance, replacing sulfonyl with dichlorothiophene (as in the target compound) could shift selectivity toward lipid-rich targets (e.g., membrane-bound enzymes).
  • Synthetic Flexibility : The modular design allows for rapid generation of derivatives, enabling optimization of pharmacokinetic properties.

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the dichlorothiophene group enhances its pharmacological profile, potentially contributing to its effectiveness against various pathogens and cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to this compound. These compounds have shown significant activity against a range of microorganisms:

  • Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL for certain derivatives, indicating potent antibacterial effects.
  • Candida albicans : Several derivatives demonstrated effective antifungal activity with MIC values in the range of 3.9–7.8 µg/mL.

The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus< 1
Candida albicans3.9 - 7.8
Mycobacterium smegmatis< 10

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Cell Lines Tested : Various cancer cell lines, including breast and lung cancer models, have been utilized to evaluate the cytotoxic effects.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial and antifungal activities. The study utilized both disk diffusion and broth microdilution methods to assess efficacy against multiple strains, confirming their potential as therapeutic agents .
  • Anticancer Evaluation : In another research effort, compounds were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to control groups, supporting the hypothesis that these compounds could serve as lead candidates for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

  • Targets Identified : Potential targets include enzymes involved in bacterial cell wall synthesis and key regulators in cancer cell signaling pathways.

These computational approaches provide insights into the interaction mechanisms at the molecular level, which are crucial for optimizing the compound's structure for enhanced activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.